REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.CSC.[CH3:12][C:13]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:28])[CH2:21][CH2:22][CH:23]=[C:24]([CH3:27])[CH2:25][CH3:26])=[CH:14]CO>ClCCl>[Cl:1][CH2:26][CH:25]=[C:24]([CH3:27])[CH2:23][CH2:22][CH:21]=[C:20]([CH3:28])[CH2:19][CH2:18][CH:17]=[C:13]([CH3:14])[CH3:12]
|
Name
|
|
Quantity
|
299 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
|
Quantity
|
441.4 mg
|
Type
|
reactant
|
Smiles
|
CC(=CCO)CCC=C(CCC=C(CC)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling to -40° C
|
Type
|
TEMPERATURE
|
Details
|
to warm gradually to 0° C. over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After quenching with cold water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
the hexane extract
|
Type
|
WASH
|
Details
|
was washed with cold water and cold brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 483 mg of a crude product
|
Type
|
WASH
|
Details
|
Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=C(CCC=C(CCC=C(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 406.5 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |